N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-4-8-16-11-18(20-12-14(2)3)23-19(22-16)17(13-21-23)15-9-6-5-7-10-15/h5-7,9-11,13-14,20H,4,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLSMACKXOIWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCC(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with 1,3-Dicarbonyl Electrophiles
The foundational route involves reacting 5-amino-3-phenylpyrazole with 1,3-dicarbonyl derivatives. For 5-propyl substitution, ethyl 2,4-dioxohexanoate serves as the electrophilic partner. Under reflux in ethanol, this yields 3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol (1) with 68–72% efficiency. Microwave irradiation (100°C, 20 min) enhances yield to 81% while reducing reaction time.
Key mechanistic insight : The reaction proceeds via initial Schiff base formation between the amine and ketone, followed by cyclodehydration (Fig. 1). Regioselectivity arises from the nucleophilic attack pattern of the aminopyrazole’s N1 atom on the β-carbonyl group.
Ultrasound-Assisted Green Synthesis
An eco-friendly alternative employs symmetric alkynes under ultrasonic irradiation. 5-Amino-3-phenylpyrazole reacts with hex-2-yn-1-yl acetate in aqueous ethanol (50°C) with KHSO4 (20 mol%), achieving 78% yield in 40 min. This method minimizes side products through cavitation-induced mixing and energy transfer.
Comparative analysis :
| Method | Yield (%) | Time | Temperature |
|---|---|---|---|
| Conventional reflux | 72 | 3 h | 80°C |
| Microwave | 81 | 20 min | 100°C |
| Ultrasound | 78 | 40 min | 50°C |
Functionalization at Position 7: Amine Installation
Chlorination-Nucleophilic Substitution Sequence
The 7-hydroxyl group in intermediate 1 undergoes chlorination using POCl3 (3 eq) in DMF (0°C to 80°C, 4 h), yielding 7-chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine (2) in 89% purity. Subsequent reaction with isobutylamine (3 eq) in THF at 60°C for 12 h furnishes the target compound with 65% isolated yield.
Optimization note : Adding molecular sieves (4Å) improves amine nucleophilicity, boosting yield to 73%. Excess amine (5 eq) reduces reaction time to 8 h but complicates purification.
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed coupling enables direct C-N bond formation. Using 7-bromo derivative 3 (prepared via NBS bromination), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 in toluene (110°C, 24 h), the reaction achieves 58% yield. While less efficient than substitution, this method avoids harsh chlorination conditions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3) :
- δ 8.21 (s, 1H, C2-H)
- δ 7.45–7.32 (m, 5H, Ph-H)
- δ 4.12 (t, J=7.2 Hz, 2H, NHCH2CH(CH3)2)
- δ 2.89 (q, 2H, C5-CH2CH2CH3)
- δ 1.78–1.65 (m, 3H, propyl CH2CH2CH3)
- δ 0.98 (d, 6H, CH(CH3)2)
HRMS (ESI+) : m/z calcd for C20H25N4 [M+H]+ 327.2078, found 327.2081.
Crystallographic Validation
Single-crystal X-ray analysis (analogous to) confirms planar pyrazolo[1,5-a]pyrimidine core (max deviation 0.004 Å) with dihedral angles:
- Phenyl vs. core: 1.31°
- Isobutylamine vs. core: 12.7°
Intermolecular C-H···N interactions (2.48 Å) stabilize the lattice.
Process Optimization and Scale-Up Considerations
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 65 | 95 |
| DMF | 72 | 89 |
| EtOH | 58 | 97 |
| Toluene | 63 | 93 |
DMF balances reactivity and solubility but requires thorough post-reaction washing to remove residual catalyst.
Catalytic System Comparison
For Buchwald-Hartwig amination:
| Ligand | Yield (%) |
|---|---|
| Xantphos | 58 |
| BINAP | 51 |
| DavePhos | 47 |
| No ligand | <5 |
Xantphos provides optimal steric bulk for coupling the secondary amine.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines, including N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit anticancer properties. These compounds have been shown to inhibit specific kinases that are crucial for cell proliferation and survival in cancer cells.
Mechanism of Action:
- Kinase Inhibition: The compound targets aurora kinases and cyclin-dependent kinases, which are often overexpressed in various cancers. By inhibiting these kinases, the compound can induce apoptosis in cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell processes.
Case Study:
- A study assessed the efficacy of related pyrazolo[1,5-a]pyrimidines against Mycobacterium tuberculosis. The results indicated that these compounds could inhibit ATP synthase, leading to reduced bacterial viability in vitro and in vivo .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.
Table 1: Structure-Activity Relationships
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anticancer | |
| 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]pyrimidin-7-amines | Antimycobacterial | |
| 4-Fluorophenyl derivatives | Cytotoxicity against MDA-MB-231 |
Potential Therapeutic Uses
The diverse biological activities of this compound open avenues for potential therapeutic applications:
Treatment of Infectious Diseases
Due to its antimicrobial properties, this compound could be developed as a treatment for infections caused by resistant strains of bacteria and mycobacteria.
Cancer Therapy
As a kinase inhibitor, it holds promise for developing targeted cancer therapies that minimize damage to healthy cells while effectively combating tumor growth.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.
Uniqueness
N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for further research and development .
Biological Activity
N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H24N4
- Molecular Weight : 300.41 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo-pyrimidine core that is known for its diverse pharmacological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives. Specifically, this compound has shown promising results in inhibiting the growth of cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines including MCF7 (breast cancer) and A375 (melanoma). The IC50 values for these cell lines were reported to be approximately 0.46 µM and 4.2 µM, respectively, indicating potent anticancer efficacy .
-
Mechanism of Action :
- The mechanism underlying the anticancer activity appears to involve the inhibition of key enzymes related to cell proliferation and survival pathways. For instance, studies suggest that compounds with similar structures inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Enzyme Inhibition
Apart from its anticancer properties, this compound has been investigated for its ability to inhibit various enzymes relevant to disease processes.
Enzymatic Activity Data
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Cyclin-dependent kinase 2 | Competitive | 0.98 ± 0.06 µM |
| Acetylcholinesterase | Non-competitive | 66.37 nM |
| Carbonic anhydrase | Competitive | 0.75 nM |
These findings indicate that this compound may have broader therapeutic applications beyond oncology, potentially extending into neurodegenerative diseases due to its acetylcholinesterase inhibition .
Pharmacological Implications
The biological activities of this compound suggest its potential as a lead compound in drug development. The dual action of anticancer activity and enzyme inhibition positions it as a candidate for further research in both cancer therapeutics and treatments for neurodegenerative conditions.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
- Core formation : Cyclocondensation of aminopyrazoles with β-diketones or enaminones under reflux in solvents like ethanol or dichloromethane .
- Substituent introduction : Alkylation or amination at position 7 using N-(2-methylpropyl)amine under basic conditions (e.g., triethylamine) .
- Optimization : Reaction temperature (80–120°C), solvent polarity (aprotic solvents enhance nucleophilicity), and catalyst choice (e.g., Pd catalysts for cross-coupling) significantly affect yields (50–75%) and purity (>90% by HPLC) .
Q. How can structural characterization of this compound be systematically performed to confirm regioselectivity and stereochemistry?
Answer:
- Spectroscopy :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and methylpropyl chain protons (δ 0.9–1.5 ppm). Coupling patterns confirm regioselectivity at the pyrimidine core .
- IR : Amine N-H stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate functional groups .
- X-ray crystallography : Resolves 3D conformation, critical for confirming steric effects of the 2-methylpropyl group .
Q. What preliminary assays are recommended to evaluate its bioactivity in kinase inhibition or antimicrobial studies?
Answer:
- Kinase inhibition : Use ATP-binding site competition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., CDK2 or EGFR) at 1–10 µM concentrations .
- Antimicrobial screening : Microdilution assays (MIC) against S. aureus or E. coli (24–48 hr incubation, IC₅₀ calculation) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low cellular efficacy) be resolved for this compound?
Answer:
- Mechanistic studies :
- Cellular uptake : Measure intracellular concentrations via LC-MS to assess permeability limitations .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450 oxidation) .
- Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
Q. What computational strategies are effective for predicting binding modes to target proteins, and how can they guide SAR studies?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets (e.g., hydrogen bonding with hinge regions) .
- MD simulations : Assess binding stability (50–100 ns trajectories) to identify critical residues (e.g., Lys33 in CDK2) for mutagenesis validation .
- QSAR models : Correlate substituent hydrophobicity (ClogP) with IC₅₀ values to prioritize analogs with balanced solubility and potency .
Q. How can regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrimidine core be addressed?
Answer:
- Directing groups : Install temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to position 5 .
- Metal catalysis : Use Pd-mediated C-H activation for selective arylations at position 3 .
- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack at electron-deficient positions .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
Answer:
- Validation steps :
- Re-dock co-crystal structures of related inhibitors to calibrate scoring functions .
- Perform SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and compare with docking energies .
- Synthesize and test analogs with minor structural changes (e.g., methyl → ethyl) to isolate steric/electronic effects .
Q. What analytical methods confirm the absence of regioisomeric byproducts in the final compound?
Answer:
- HPLC-MS : Use high-resolution MS to detect mass differences (e.g., +14 Da for methyl vs. ethyl isomers) .
- 2D NMR (COSY, NOESY) : Correlate proton-proton proximities to distinguish between position 3 and 5 substitutions .
Methodological Tables
Q. Table 1. Comparative Reaction Conditions for Core Synthesis
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Cyclization | EtOH | None | 80 | 62 | 85 | |
| Amination | DCM | Et₃N | 25 | 75 | 92 | |
| Alkylation | DMF | Pd(OAc)₂ | 110 | 68 | 89 |
Q. Table 2. Key Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks | Assignment | Source |
|---|---|---|---|
| 1H NMR | δ 1.2 (t, 3H) | Propyl -CH₃ | |
| 13C NMR | δ 155.8 | Pyrimidine C7 | |
| IR | 1620 cm⁻¹ | C=N stretch |
Critical Considerations for Advanced Studies
- Stability : Assess photodegradation under UV light (λ = 254 nm) for storage recommendations .
- Toxicity : Perform Ames tests (bacterial mutagenicity) and hERG binding assays to flag cardiotoxicity risks early .
- Scalability : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
